molecular formula C10H11FN2S B14807956 N-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

N-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B14807956
M. Wt: 210.27 g/mol
InChI Key: HACQCQBZFCWXOT-UHFFFAOYSA-N
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Description

(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine is a chemical compound that features a fluorinated phenyl ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine typically involves the reaction of 3-fluoroaniline with 2-bromo-5-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine
  • (3-bromo-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine
  • (3-iodo-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine

Uniqueness

(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications where these properties are desirable.

Properties

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

HACQCQBZFCWXOT-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NC2=CC(=CC=C2)F

Origin of Product

United States

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